MS437

Description

Propriétés

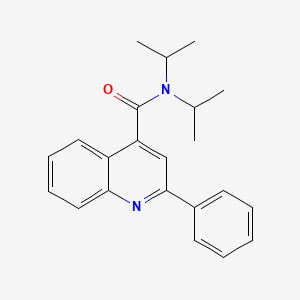

Formule moléculaire |

C22H24N2O |

|---|---|

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

2-phenyl-N,N-di(propan-2-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C22H24N2O/c1-15(2)24(16(3)4)22(25)19-14-21(17-10-6-5-7-11-17)23-20-13-9-8-12-18(19)20/h5-16H,1-4H3 |

Clé InChI |

LXECNSUVDZQPHW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)N(C(C)C)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

MS437; MS-437; MS 437; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MS437 on the Thyrotropin Receptor (TSHR)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of MS437, a small molecule agonist of the thyrotropin receptor (TSHR). This compound, identified through high-throughput screening, acts as a potent and specific allosteric agonist, binding within the receptor's transmembrane domain. This document details its quantitative pharmacology, delineates the specific signal transduction pathways it activates, and describes its downstream effects on thyroid-specific gene expression. Detailed experimental protocols for the key assays used in its characterization and mandatory visualizations of its signaling pathways and experimental workflows are provided to facilitate understanding and replication of pivotal experiments.

Introduction

The thyrotropin receptor (TSHR) is a key G protein-coupled receptor (GPCR) central to thyroid physiology, regulating thyroid cell growth and hormone synthesis.[1] It is also the primary autoantigen in Graves' disease.[1] The discovery of small molecule ligands (SMLs) that can modulate TSHR activity offers significant potential for both therapeutic intervention and as molecular probes to study receptor function.[1]

This compound (N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide) is a novel SML identified as a potent stimulator of the TSHR.[1][2] Unlike the native ligand, thyroid-stimulating hormone (TSH), which binds to the large extracellular domain, this compound exemplifies a class of allosteric modulators that bind directly to the transmembrane domain (TMD), offering a different paradigm for receptor activation.[1] This guide synthesizes the current understanding of this compound's interaction with the TSHR and its functional consequences.

Quantitative Pharmacology

This compound demonstrates potent agonist activity at the TSHR. Its functional potency has been characterized in cell-based assays measuring cAMP response. The following tables summarize the key quantitative data for this compound and the related compound MS438.

Table 1: Functional Potency of Small Molecule TSHR Agonists

| Compound | Chemical Name | EC₅₀ (M) | Cell Line | Assay Principle | Reference |

|---|---|---|---|---|---|

| This compound | N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide | 1.3 x 10⁻⁷ | CHO-TSHR | CRE-Luciferase Reporter | [1][2] |

| MS438 | Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | 5.3 x 10⁻⁸ | CHO-TSHR | CRE-Luciferase Reporter |[1] |

Note: Direct experimental binding affinity data (Kᵢ or KᏧ) for this compound have not been published. However, molecular dynamics simulations suggest high-affinity binding within the transmembrane pocket.[1]

Binding and Activation Mechanism

This compound is an allosteric agonist that binds to a pocket within the TSHR's transmembrane domain (TMD).[1] This was confirmed by its ability to activate a chimeric receptor composed of the luteinizing hormone receptor (LHR) ectodomain and the TSHR transmembrane domain.[1]

Molecular modeling and docking studies have pinpointed the specific interaction site. This compound is predicted to form a single hydrogen bond with the Threonine 501 (T501) residue located in transmembrane helix 3 (TMH3).[1] This interaction is believed to stabilize an active conformation of the receptor, initiating downstream signaling.

References

MS437: A Small Molecule Agonist of the Thyrotropin Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The thyrotropin receptor (TSHR), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary regulator of thyroid gland function, controlling thyroid hormone synthesis and secretion. Small molecule ligands that can modulate TSHR activity are of significant interest as molecular probes and potential therapeutic agents for thyroid dysfunctions, including hypothyroidism and thyroid cancer. This document provides a comprehensive technical overview of MS437, a novel small molecule agonist of the TSH receptor.

Physicochemical Properties of this compound

This compound, with the chemical name N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide, was identified through high-throughput screening as a potent stimulator of the TSH receptor.

| Property | Value |

| Chemical Name | N,N-diisopropyl-2-phenyl-4-quinolinecarboxamide |

| Molecular Formula | C22H25N2O |

| Molecular Weight | 345.45 g/mol |

In Vitro Efficacy and Potency

This compound has been characterized in vitro for its ability to activate the TSH receptor and stimulate downstream signaling pathways.

| Parameter | Value | Cell Line | Assay Type |

| EC50 | 13 x 10⁻⁸ M | CHO cells expressing human TSHR | cAMP-responsive luciferase reporter assay |

| Serum Half-life (T1/2) | 3.10 hours | In vivo (mice) | Pharmacokinetic analysis |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo activity of this compound.

| Animal Model | Dosing Regimen | Effect |

| Normal female mice | 100 µg per mouse per day (intraperitoneal) | Significantly increased serum thyroxine levels |

Signaling Pathways

This compound activates the TSH receptor, leading to the stimulation of multiple G protein-mediated signaling cascades. Unlike the native ligand TSH, which binds to the extracellular domain, small molecule agonists like this compound are thought to bind within the transmembrane domain of the receptor.[1]

Gαs Signaling Pathway

The primary signaling pathway activated by this compound is the Gαs pathway.[1] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).

Caption: Gαs signaling pathway activated by this compound.

Gαq and Gα12 Signaling Pathways

In addition to the Gαs pathway, this compound also potently activates Gαq and Gα12 signaling cascades, similar to the native ligand, TSH.[1] Activation of Gαq leads to the stimulation of phospholipase C (PLC), while Gα12 activation can influence cellular processes such as cell proliferation. This compound did not show activation of the Gβγ pathway.[1]

Caption: Gαq and Gα12 signaling pathways activated by this compound.

Experimental Protocols

High-Throughput Screening for TSHR Agonists

The identification of this compound was accomplished through a transcription-based luciferase-cAMP high-throughput screening system.[1]

Caption: High-throughput screening workflow for TSHR agonists.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human TSH receptor and a luciferase reporter gene under the control of a cAMP response element (CRE) were used.

-

Screening: A library of 48,224 compounds was screened in duplicate.

-

Hit Identification: Compounds that produced a luciferase signal greater than the mean plus three standard deviations of the baseline were considered hits.

-

Counterscreening: The most active compounds were then tested on the parent CHO-luciferase cell line (lacking the TSHR) to eliminate false positives that non-specifically activate the luciferase reporter.

In Vitro G Protein Activation Assays

The specific G proteins activated by this compound were determined using CHO cells co-expressing the TSHR and transfected with luciferase reporter vectors for Gsα, Gβγ, Gαq, and Gα12 activation.[1]

Methodology:

-

Cell Lines: Individual CHO cell lines stably expressing the TSHR and a specific G protein-responsive luciferase reporter (e.g., CRE-luciferase for Gsα) were generated.

-

Treatment: Cells were treated with varying concentrations of this compound or TSH (as a positive control).

-

Measurement: Luciferase activity was measured to quantify the activation of each G protein pathway.

In Vivo Thyroxine Release Study

The in vivo efficacy of this compound was assessed by measuring its effect on serum thyroxine (T4) levels in mice.[1]

Methodology:

-

Animal Model: Normal female C57BL/6J mice were used.

-

Dosing: Mice received intraperitoneal (i.p.) bolus injections of 100 µg of this compound per mouse per day.

-

Blood Sampling: Blood samples were collected at various time points.

-

T4 Measurement: Serum T4 levels were quantified using an appropriate immunoassay (e.g., ELISA).

Selectivity

This compound demonstrated no detectable cross-reactivity with the homologous luteinizing hormone (LH)/human chorionic gonadotropin receptor and follicle-stimulating hormone receptor, indicating its selectivity for the TSH receptor.[1]

Conclusion

This compound is a potent and selective small molecule agonist of the TSH receptor with demonstrated in vitro and in vivo activity. Its ability to activate multiple G protein signaling pathways, similar to the endogenous ligand TSH, makes it a valuable tool for studying TSHR biology. Furthermore, its favorable pharmacokinetic properties suggest its potential as a lead compound for the development of novel therapeutics for thyroid-related disorders. Further studies are warranted to fully elucidate its binding mode to the TSHR and to explore its therapeutic potential in various disease models.

References

Allosteric Modulation of the Thyrotropin Receptor by MS437: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thyrotropin receptor (TSHR), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary regulator of thyroid gland function.[1][2][3] Its dysfunction is implicated in various thyroid disorders.[2][4] Allosteric modulation of TSHR presents a promising therapeutic strategy, offering the potential for greater specificity and nuanced control over receptor activity compared to orthosteric ligands.[5][6] This document provides a comprehensive technical overview of MS437, a small molecule agonist that acts as an allosteric modulator of the TSHR. We will delve into its pharmacological properties, the signaling pathways it activates, and the experimental methodologies used to characterize its activity.

Introduction to TSHR and Allosteric Modulation

The TSHR is a class A GPCR with a large extracellular domain that binds the endogenous ligand, thyroid-stimulating hormone (TSH), and a transmembrane domain (TMD) containing seven helices.[5] While the orthosteric binding site for TSH is located on the extracellular domain, allosteric modulators typically bind to sites within the TMD.[5][7] This binding induces conformational changes that can modulate the receptor's response to the endogenous ligand or activate the receptor directly.[5][8] Allosteric modulators can be classified as positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), or allosteric agonists.[6][9] this compound has been identified as a biased allosteric agonist of the TSHR.[8][10]

Pharmacological Profile of this compound

This compound is a potent stimulator of the TSHR. Its efficacy has been quantified through various in vitro assays, demonstrating its ability to activate downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound's activity on the TSHR.

| Parameter | Value | Assay System | Reference |

| EC50 | 13 x 10-8 M | CHO cells expressing HA-TSHR and a CRE-luciferase reporter | [7][11] |

| Gsα Activation | Potent activation, similar to TSH | CHO-TSHR cells with CRE-luciferase reporter | [7][12] |

| Gαq Activation | Potent activation, similar to TSH | CHO-TSHR cells with NFAT-luciferase reporter | [7][12] |

| Gα12 Activation | Potent activation, similar to TSH | CHO-TSHR cells with SRE-luciferase reporter | [7][12] |

| Gβγ Activation | No significant activation | CHO-TSHR cells with SRF-luciferase reporter | [7][12] |

| Thyroid-Specific Gene Upregulation | 2- to 8-fold increase (Tg, NIS, TSHR) | Rat thyrocytes (FRTL-5) | [7] |

Signaling Pathways Activated by this compound

This compound demonstrates biased agonism, preferentially activating specific G protein signaling cascades. Upon binding to an allosteric site within the TSHR's transmembrane domain, this compound induces a conformational change that facilitates the activation of Gsα, Gαq, and Gα12 proteins.[7][11] This leads to the stimulation of downstream effector pathways. Notably, this compound does not appear to engage the Gβγ pathway.[7]

Experimental Protocols

The characterization of this compound involved a series of robust experimental procedures to determine its potency, specificity, and mechanism of action.

High-Throughput Screening (HTS) and Hit Validation

A transcription-based luciferase-cAMP high-throughput screening system was employed to identify novel small molecule modulators of the TSHR.[7]

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR (HA-TSHR) and a luciferase reporter gene under the control of a cyclic AMP response element (CRE).

-

Screening Protocol: A library of 48,224 small molecules was screened at a concentration of 17 µM in duplicate.

-

Hit Criteria: Compounds that produced a luciferase signal more than three standard deviations above the baseline activity were considered hits.

-

Validation: Positive hits were re-tested in TSHR-expressing CHO cells and parent CHO cells (lacking the TSHR) to eliminate false positives. This compound was selected for its high potency and lack of activity in the parent cell line.[7]

Specificity Assays

To ensure this compound's selectivity for the TSHR, its activity was tested against homologous receptors.

-

LH/hCG Receptor Assay: HEK 293 cells overexpressing the luteinizing hormone/human chorionic gonadotropin receptor (LH/hCGR) were treated with this compound (up to 10 µM). Intracellular cAMP levels were measured. This compound showed no activity in these cells.[7]

-

FSH Receptor Assay: A murine Sertoli cell line (TM4), which endogenously expresses the follicle-stimulating hormone receptor (FSHR), was treated with this compound. No stimulation of a response was observed.[7]

Allosteric Binding Site Identification

A chimeric receptor approach was used to confirm that this compound binds to the transmembrane domain of the TSHR.

-

Chimeric Receptor: A chimeric receptor was constructed with the ectodomain of the LH receptor and the transmembrane domain of the TSHR.

-

Cell Line: CHO cells were stably transfected with this chimeric receptor and a luciferase reporter construct.

-

Experiment: The cells were stimulated with hCG (which binds to the LHR ectodomain), TSH (which binds to the TSHR ectodomain), and this compound.

-

Results: The cells responded to hCG and this compound, but not to TSH. This indicates that this compound activates the receptor through the TSHR's transmembrane domain.[7] Molecular modeling further suggested that this compound forms a hydrogen bond with threonine 501 in transmembrane helix 3.[7][13]

References

- 1. Thyroid-stimulating hormone and thyroid-stimulating hormone receptor structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thyroid Stimulating Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyrotropin receptor - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]

- 7. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of Positive Allosteric Modulators of the Thyroid Stimulating Hormone Receptor Based on the Thieno[2,3-d]-Pyrimidine Structure and their Effect on Thyroid Status in Rats - Derkach - Russian Journal of Physiology [rjraap.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

MS437 Binding Site on the TSHR Transmembrane Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding and functional characteristics of MS437, a small molecule partial agonist of the Thyroid Stimulating Hormone Receptor (TSHR). The focus is on its interaction with the transmembrane domain (TMD) of the receptor, detailing its signaling profile and the experimental methodologies used for its characterization.

Quantitative Data Summary

This compound has been identified as a potent stimulator of the TSHR. The available quantitative data from functional assays are summarized below. To date, specific binding affinity data (Kd or Ki) for this compound have not been reported in the reviewed literature.

| Compound | Parameter | Value | Cell Line | Assay Type | Reference |

| This compound | EC50 | 130 nM | CHO-TSHR | cAMP-Luciferase Reporter Assay | [1] |

Binding Site and Mechanism of Action

This compound acts as an allosteric agonist, binding within the transmembrane domain of the TSHR to induce a conformational change that leads to receptor activation.[1] This is in contrast to the orthosteric binding of the endogenous ligand, TSH, to the extracellular domain.

Predicted Interaction with the TSHR Transmembrane Domain

Molecular modeling studies have provided insights into the putative binding pocket of this compound within the TSHR TMD. These computational analyses predict that this compound interacts with the intrahelical region of transmembrane helix 3 (TMH3). Specifically, a hydrogen bond is predicted to form between this compound and the amino acid residue Threonine 501 (T501) .[1]

It is important to note that this proposed interaction is based on in silico modeling. As of the latest available literature, experimental validation of this binding site through methods such as site-directed mutagenesis of T501 has not been published.

Signaling Profile

This compound is a partial agonist and has been shown to activate multiple G protein signaling pathways downstream of the TSHR. This suggests that this compound can induce a distinct signaling cascade compared to the endogenous ligand.

Upon binding to the TSHR, this compound has been demonstrated to potently activate:

-

Gsα : leading to the canonical adenylyl cyclase activation and subsequent increase in intracellular cyclic AMP (cAMP).[1]

-

Gαq : which stimulates the phospholipase C pathway.[1]

-

Gα12 : another G protein family involved in cellular signaling.[1]

Interestingly, this compound, similar to TSH, does not appear to activate the Gβγ pathway.[1]

Caption: Predicted signaling pathways activated by this compound upon binding to the TSHR TMD.

Experimental Protocols

The characterization of this compound involved several key in vitro assays. The following sections provide an overview of the methodologies employed.

High-Throughput Screening for TSHR Agonists

This compound was identified from a large compound library using a cell-based high-throughput screening (HTS) assay.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human TSHR and a cAMP Response Element (CRE) coupled to a luciferase reporter gene (CHO-TSHR-CRE-Luc).

-

Principle: Activation of the TSHR by an agonist leads to a Gsα-mediated increase in intracellular cAMP. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE in the reporter construct, driving the expression of luciferase. The resulting luminescence is proportional to the agonist activity.

-

General Protocol:

-

Seed CHO-TSHR-CRE-Luc cells into multi-well plates.

-

Add library compounds (including this compound) to the cells.

-

Incubate for a defined period to allow for receptor activation and luciferase expression.

-

Lyse the cells and add a luciferase substrate.

-

Measure luminescence using a plate reader.

-

Hits are identified as compounds that significantly increase the luminescent signal above the baseline.

-

Caption: General workflow for the high-throughput screening used to identify this compound.

Confirmation of Binding to the Transmembrane Domain

To confirm that this compound interacts with the TMD of the TSHR, a chimeric receptor assay was utilized.

-

Chimeric Receptor: A modified receptor was constructed consisting of the extracellular domain of the Luteinizing Hormone Receptor (LHR) fused to the transmembrane domain of the TSHR (LHR-TSHR chimera).

-

Cell Line: CHO cells stably expressing the LHR-TSHR chimeric receptor and a CRE-luciferase reporter.

-

Principle: The LHR extracellular domain binds human chorionic gonadotropin (hCG) but not TSH. Therefore, in cells expressing this chimera, hCG will activate the receptor through the LHR ectodomain, while TSH will have no effect. A small molecule that binds to the TSHR TMD should still be able to activate this chimeric receptor.

-

General Protocol:

-

Treat CHO-LHR-TSHR-CRE-Luc cells with TSH, hCG, and this compound in separate experiments.

-

Measure the luciferase activity as a readout for receptor activation.

-

Expected Results:

-

TSH: No response.

-

hCG: Robust response (positive control).

-

This compound: Robust response, confirming its action on the TSHR TMD.

-

-

Caption: Logical diagram of the LHR-TSHR chimeric receptor assay.

G Protein Activation Assays

The specific G protein pathways activated by this compound were elucidated using a panel of luciferase reporter assays.

-

Cell Lines: CHO cells stably co-expressing the TSHR and one of the following reporter constructs:

-

CRE-luciferase: For measuring Gsα activation.

-

NFAT-luciferase (Nuclear Factor of Activated T-cells): For measuring Gαq activation.

-

SRE-luciferase (Serum Response Element): For measuring Gα12 activation.

-

-

Principle: Each reporter construct is designed to be activated by a specific downstream signaling cascade initiated by a particular G protein subtype.

-

General Protocol:

-

Seed the respective CHO-TSHR reporter cell lines into multi-well plates.

-

Treat the cells with this compound, TSH (positive control), and a vehicle control.

-

Incubate to allow for signaling and luciferase expression.

-

Lyse the cells and measure luminescence.

-

An increase in luminescence in a particular reporter cell line indicates the activation of the corresponding G protein pathway.

-

Conclusion and Future Directions

This compound is a valuable tool compound for studying the allosteric modulation of the TSHR. Its ability to activate specific G protein pathways highlights the potential for developing biased agonists with tailored signaling profiles. The predicted binding site at T501 within the TMD offers a starting point for further investigation.

Future research should focus on:

-

Determining the binding affinity (Kd or Ki) of this compound to the TSHR through radioligand binding assays or other biophysical methods.

-

Experimentally validating the predicted binding site using site-directed mutagenesis of T501 and other residues in the putative binding pocket.

-

Further characterizing the downstream signaling consequences of this compound's biased agonism in more physiologically relevant cell systems.

This information will be crucial for the rational design and development of next-generation small molecule modulators of the TSHR for therapeutic applications.

References

An In-depth Technical Guide to the Signal Transduction Pathways Activated by CD437

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD437, a synthetic retinoid analog, has demonstrated potent anti-tumor activity across a variety of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of several key signal transduction pathways. This technical guide provides a comprehensive overview of the core signaling cascades activated by CD437, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and drug development applications. It is important to note that the initial query for "MS437" did not yield a specific compound; based on the available scientific literature, it is highly probable that the intended compound of interest is CD437, which will be the focus of this guide.

Core Signal Transduction Pathways Activated by CD437

CD437 exerts its cellular effects by influencing three primary interconnected signaling networks:

-

Apoptosis Induction Pathways: CD437 triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic pathways, as well as a lysosomal-mediated pathway.

-

Cell Cycle Arrest Pathways: The compound effectively halts cell proliferation by inducing arrest at the G0/G1 or S phases of the cell cycle, depending on the cellular context.

-

DNA Damage Response: CD437 can induce DNA damage, leading to the activation of downstream repair and cell death signaling.

Apoptosis Induction Pathways

CD437 initiates apoptosis through a complex interplay of signaling molecules, beginning with the activation of the JNK/MAPK pathway and converging on caspase activation.

JNK/MAPK Signaling Axis

The c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway is a critical upstream signaling node activated by CD437.[1] This activation is a key initiator of the apoptotic cascade. Inhibition of the JNK pathway has been shown to suppress CD437-induced apoptosis.[1]

Intrinsic (Mitochondrial) Pathway

Following JNK activation, CD437 promotes the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This leads to the disruption of the mitochondrial transmembrane potential and the subsequent release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[1] Cytochrome c release triggers the activation of a cascade of caspases, including CPP32-like caspases, which are central executioners of apoptosis.

Extrinsic Pathway

CD437-induced apoptosis also involves the activation of the extrinsic pathway, characterized by the activation of caspase-8.[1] The inhibition of caspase-8 can abolish apoptosis, indicating its crucial role in this process.[1]

Lysosomal Pathway

Evidence suggests a novel lysosomal pathway for CD437-induced apoptosis. This involves the leakage of lysosomes and the release of the protease cathepsin D into the cytosol, which then contributes to the apoptotic process.[2] This lysosomal leakage appears to occur upstream of free radical formation.[2]

Role of p53 and Transcription Factors

CD437 can induce apoptosis through both p53-dependent and p53-independent mechanisms.[3] In cells with wild-type p53, CD437 can increase p53 protein levels and induce the expression of its downstream targets, including Bax, Fas, DR4, and DR5 (Killer/DR5).[3] The transcription factors c-Jun and nur77 are also critically involved in mediating CD437-induced apoptosis.[4]

Diagram: CD437-Induced Apoptosis Signaling Pathways

A diagram illustrating the interconnected signaling pathways leading to apoptosis upon CD437 treatment.

Cell Cycle Arrest Pathways

CD437 is a potent inducer of cell cycle arrest, primarily targeting the G0/G1 and S phases.

G0/G1 Phase Arrest

In several cancer cell lines, CD437 induces G0/G1 arrest.[4] A key mediator of this effect is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[4] The induction of p21WAF1/CIP1 can be mediated by both p53-dependent and p53-independent mechanisms.[4]

S Phase Arrest

CD437 can also cause a significant arrest of cells in the S phase. This S-phase arrest is associated with an increase in the levels of the transcription factor E2F-1 and an inhibition of cyclin A/cdk2 kinase activity.[5] In some instances, the upregulation of cyclin A and cyclin B is also observed during S-phase arrest that precedes apoptosis.

Diagram: CD437-Induced Cell Cycle Arrest

A diagram showing the pathways through which CD437 induces G0/G1 and S phase cell cycle arrest.

DNA Damage Response

CD437 treatment can lead to DNA damage, activating the cellular DNA damage response (DDR) pathways. This is evidenced by the increased phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[6] Furthermore, CD437 has been shown to be a direct inhibitor of DNA polymerase α, which is essential for DNA replication.[7] This inhibition likely contributes to replicative stress and subsequent DNA damage. The induction of GADD45A, a protein involved in DNA repair and cell cycle control, is another key aspect of the DDR activated by CD437.[8]

Diagram: CD437-Induced DNA Damage Response

A diagram illustrating the mechanism of CD437-induced DNA damage response.

Quantitative Data Summary

The following tables summarize the quantitative effects of CD437 on various cellular processes and signaling molecules as reported in the literature.

| Cell Line | Assay | Parameter | Value | Reference |

| Prostate Cancer | ||||

| LNCaP | Growth Inhibition | IC50 | 375 nM | [9] |

| PC-3 | Growth Inhibition | IC50 | 550 nM | [9] |

| Non-Small Cell Lung Cancer | ||||

| 8 NSCLC cell lines | Growth Inhibition | IC50 Range | 0.13 - 0.53 µM | [3] |

| H460 and others | Apoptosis | Sub-G1 DNA content | 20-57% | [3] |

| Breast Cancer | ||||

| MDA-MB-468 | Gene Expression | GADD45 mRNA induction | ~20-fold | [6][10] |

| MDA-MB-468 | mRNA Stability | GADD45 transcript stability | 4-fold enhancement | [10] |

| Gastric Cancer | ||||

| SC-M1 | Kinase Activity | cdk2-associated H1 kinase activity | 14.6-fold increase | [9] |

| SC-M1 | Kinase Activity | p34cdc2-associated H1 kinase activity | 1.8-fold increase | [9] |

| AGS | Kinase Activity | cdk2-associated H1 kinase activity | 1.6-fold increase | [9] |

| Cell Line | Treatment | Cell Cycle Phase | Percentage of Cells | Reference |

| Prostate Cancer | ||||

| LNCaP | Control | S Phase | 38.6% | [9] |

| LNCaP | 1 µM CD437 | S Phase | 86.7% | [9] |

| PC-3 | Control | S Phase | 27.9% | [9] |

| PC-3 | 1 µM CD437 | S Phase | 55.7% | [9] |

Detailed Experimental Protocols

Western Blot Analysis for p53 and p21WAF1/CIP1

This protocol outlines the detection of p53 and p21WAF1/CIP1 protein levels in cell lysates following treatment with CD437.

1. Cell Lysis:

-

Treat cells with the desired concentration of CD437 for the specified time.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53 and p21WAF1/CIP1 (and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.

1. Cell Preparation:

-

Harvest cells after CD437 treatment and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C for at least 2 hours.

2. Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

3. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Kinase Assay for cdk2

This protocol describes a method to measure the activity of cdk2 kinase immunoprecipitated from cell lysates.

1. Immunoprecipitation:

-

Lyse CD437-treated and control cells as described for Western blotting.

-

Incubate 500 µg of protein lysate with an anti-cdk2 antibody overnight at 4°C.

-

Add protein A/G agarose (B213101) beads and incubate for 2 hours at 4°C.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

2. Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing 10 µg of histone H1 (as a substrate) and 50 µM ATP.

-

Initiate the reaction by adding 10 µCi of [γ-32P]ATP.

-

Incubate for 30 minutes at 30°C.

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

3. Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated histone H1.

-

Quantify the radioactive signal to determine kinase activity.

Apoptosis Assay by DNA Fragmentation

This protocol outlines the detection of apoptosis by visualizing the characteristic DNA ladder pattern.

1. Cell Lysis and DNA Extraction:

-

Harvest approximately 1-5 x 10^6 cells after CD437 treatment.

-

Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

-

Centrifuge at 13,000 x g for 20 minutes to separate the fragmented DNA (supernatant) from intact chromatin (pellet).

2. DNA Precipitation and Purification:

-

Precipitate the DNA from the supernatant with isopropanol (B130326) and 0.5 M NaCl.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in TE buffer containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

-

Treat with Proteinase K (100 µg/mL) at 50°C for 30 minutes.

3. Agarose Gel Electrophoresis:

-

Load the DNA samples onto a 1.5% agarose gel containing ethidium (B1194527) bromide.

-

Run the gel at 50-100V until the dye front has migrated an appropriate distance.

-

Visualize the DNA under UV light to observe the laddering pattern characteristic of apoptosis.

Northern Blot Analysis for GADD45

This protocol details the detection of GADD45 mRNA levels in cells treated with CD437.

1. RNA Extraction:

-

Extract total RNA from CD437-treated and control cells using a suitable method (e.g., TRIzol reagent).

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

2. Formaldehyde-Agarose Gel Electrophoresis:

-

Separate 10-20 µg of total RNA on a 1.2% agarose gel containing 2.2 M formaldehyde.

-

Use an RNA ladder to determine the size of the transcripts.

3. RNA Transfer:

-

Transfer the separated RNA from the gel to a nylon membrane via capillary blotting overnight.

-

UV crosslink the RNA to the membrane.

4. Hybridization:

-

Prehybridize the membrane in a hybridization buffer (e.g., containing formamide, SSC, Denhardt's solution, and salmon sperm DNA) at 42°C for at least 4 hours.

-

Prepare a 32P-labeled DNA probe specific for GADD45.

-

Add the denatured probe to the hybridization buffer and incubate overnight at 42°C.

5. Washing and Autoradiography:

-

Wash the membrane with decreasing concentrations of SSC and SDS at increasing temperatures to remove non-specifically bound probe.

-

Expose the membrane to an X-ray film or a phosphor screen to detect the hybridized probe.

-

Normalize the GADD45 signal to a housekeeping gene (e.g., GAPDH) to quantify changes in expression.

Conclusion

CD437 is a potent anti-cancer agent that activates a complex network of signal transduction pathways, ultimately leading to apoptosis and cell cycle arrest in malignant cells. The core mechanisms involve the activation of the JNK/MAPK pathway, modulation of both intrinsic and extrinsic apoptotic cascades, induction of cell cycle inhibitors like p21WAF1/CIP1, and the initiation of a DNA damage response. This in-depth technical guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of CD437 and related compounds. The provided diagrams offer a clear visual representation of these intricate signaling networks, facilitating a comprehensive grasp of CD437's molecular mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Determinants of AHPN (CD437)-Induced Growth Arrest and Apoptosis in Human Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in human non-small cell lung carcinoma cells by the novel synthetic retinoid CD437 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Post-transcriptional regulation of the DNA damage-inducible gadd45 gene in human breast carcinoma cells exposed to a novel retinoid CD437 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 8. Cell Cycle Protocols [bdbiosciences.com]

- 9. Synthetic retinoid CD437 induces S-phase arrest and apoptosis in human prostate cancer cells LNCaP and PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Post-transcriptional regulation of the DNA damage-inducible gadd45 gene in human breast carcinoma cells exposed to a novel retinoid CD437 - PMC [pmc.ncbi.nlm.nih.gov]

MS437: A Small Molecule Modulator of Gsα, Gq/11, and Gα12 Signaling Pathways

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule MS437 and its mechanism of action in activating multiple G protein signaling pathways. This compound has been identified as a potent agonist for the thyrotropin receptor (TSHR), a G protein-coupled receptor (GPCR), demonstrating a complex signaling profile that includes the canonical Gsα pathway as well as the non-canonical Gq/11 and Gα12 pathways.[1] This document details the quantitative aspects of this activation, outlines the experimental protocols used to characterize these interactions, and provides visual representations of the involved signaling cascades. The information presented herein is intended to serve as a valuable resource for researchers in the fields of endocrinology, cell signaling, and pharmacology, as well as for professionals engaged in the development of novel therapeutics targeting GPCRs.

Introduction

G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. These receptors transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which are composed of α, β, and γ subunits. The Gα subunit, of which there are several families including Gs, Gi/o, Gq/11, and G12/13, dictates the primary downstream signaling cascade.[2]

The thyrotropin receptor (TSHR) is a well-characterized GPCR primarily known for its role in thyroid hormone production upon stimulation by thyroid-stimulating hormone (TSH). The canonical signaling pathway activated by TSH involves the Gsα subunit, leading to the production of cyclic AMP (cAMP). However, the discovery of small molecule modulators has revealed a more complex signaling potential for the TSHR.

This compound is a novel, small molecule agonist that has been shown to selectively and potently activate the TSHR.[1] Unlike the endogenous ligand TSH, this compound is believed to bind to the transmembrane domain of the receptor, acting as an allosteric modulator.[1] This mode of action results in a distinct signaling profile, with this compound activating not only the Gsα pathway but also the Gq/11 and Gα12 pathways, with an efficacy equivalent to that of TSH.[1] This multi-pathway activation makes this compound a valuable tool for studying biased agonism and the physiological consequences of activating non-canonical TSHR signaling.

This compound-Mediated G Protein Activation

This compound has been demonstrated to be a promiscuous activator of multiple G protein subtypes through its interaction with the TSHR.

Activation of the Gsα Pathway

The primary and most robust response to this compound stimulation is the activation of the classical Gsα pathway.[1] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to cellular responses such as hormone synthesis and secretion. The potency of this compound in stimulating this pathway is comparable to that of TSH.[1]

Activation of the Gq/11 Pathway

In addition to the Gsα pathway, this compound also activates the Gq/11 family of G proteins.[1] Activated Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3][4] This pathway is crucial for various cellular processes, including proliferation and differentiation. The ability of this compound to engage this pathway was confirmed through the use of an NFAT (Nuclear Factor of Activated T-cells) luciferase reporter assay.[1]

Activation of the Gα12 Pathway

This compound has also been shown to activate the Gα12 pathway.[1] The Gα12/13 family of G proteins couples to Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as PDZ-RhoGEF and LARG, leading to the activation of the small GTPase RhoA.[5][6] Activated RhoA plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.[6] The engagement of the Gα12 pathway by this compound was demonstrated using a Serum Response Element (SRE) luciferase reporter, a common method for measuring Rho-dependent signaling.[1][5]

Quantitative Analysis of this compound Activity

The potency of this compound in activating the TSHR has been quantified. The following table summarizes the available data for this compound.

| Parameter | Value | Assay | Reference |

| EC50 for TSHR stimulation | 13 x 10⁻⁸ M | cAMP response | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex signaling initiated by this compound and the methods to study it, the following diagrams have been generated.

Caption: Signaling pathways activated by this compound through the TSHR.

Caption: Workflow for a typical G protein activation reporter assay.

Detailed Experimental Protocols

The characterization of this compound's activity on Gsα, Gq/11, and Gα12 pathways involves specific cellular assays. Below are detailed methodologies for these key experiments.

Gsα Activation: cAMP Accumulation Assay

This protocol is based on a competitive immunoassay format to quantify intracellular cAMP levels.

Objective: To measure the dose-dependent increase in intracellular cAMP in response to this compound.

Materials:

-

CHO cells stably expressing the human TSHR.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound stock solution in DMSO.

-

cAMP assay kit (e.g., HTRF, chemiluminescent, or electrochemiluminescence-based).[7][8][9][10]

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

96- or 384-well white opaque microplates.

Procedure:

-

Cell Plating: Seed TSHR-expressing CHO cells into a 96- or 384-well plate at a predetermined optimal density and culture overnight.[11]

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a positive control (e.g., TSH or Forskolin) and a vehicle control (DMSO in assay buffer).

-

Cell Stimulation:

-

Wash the cells gently with assay buffer.

-

Add the PDE inhibitor to the assay buffer and pre-incubate with the cells for 10-30 minutes.

-

Add the serially diluted this compound, positive control, and vehicle control to the respective wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).[8]

-

-

Cell Lysis and cAMP Detection:

-

Data Acquisition: Read the plate on a compatible plate reader (e.g., luminometer, fluorescence plate reader).

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the experimental wells to cAMP concentrations. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Gq/11 Activation: Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization, a hallmark of Gq/11 activation.

Objective: To detect transient increases in intracellular calcium concentration following this compound stimulation.

Materials:

-

TSHR-expressing cells (e.g., CHO or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM).[12]

-

Assay buffer (e.g., HHBS).

-

Probenecid (B1678239) (optional, to prevent dye leakage).

-

This compound stock solution in DMSO.

-

Positive control (e.g., ionomycin (B1663694) or a known Gq-coupled receptor agonist).

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed cells in black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare the dye-loading solution containing the calcium-sensitive dye and optionally probenecid in assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes, protected from light.

-

-

Compound Plate Preparation: Prepare a separate plate containing 4x concentrated solutions of this compound, positive control, and vehicle control in assay buffer.

-

Calcium Flux Measurement:

-

Place the cell plate into the fluorescence plate reader, which is set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

-

Establish a baseline fluorescence reading for several seconds.

-

Program the instrument to inject the compounds from the compound plate into the cell plate.

-

Continue to record the fluorescence intensity over time (e.g., every second for 100-200 seconds) to capture the transient calcium flux.

-

-

Data Analysis: The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot ΔRFU against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

Gα12 Activation: Serum Response Element (SRE) Luciferase Reporter Assay

This protocol outlines the use of a reporter gene to measure the activation of the RhoA pathway, a downstream effector of Gα12.[5]

Objective: To quantify the transcriptional activity of the SRE promoter, which is induced by Gα12-RhoA signaling, in response to this compound.

Materials:

-

CHO cells.

-

Expression vector for human TSHR.

-

SRE-luciferase reporter vector.

-

Transfection reagent.

-

Cell culture medium and serum.

-

Luciferase assay reagent.

-

Opaque-walled 96-well plates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate CHO cells in 96-well plates.

-

Co-transfection: Co-transfect the cells with the TSHR expression vector and the SRE-luciferase reporter vector using a suitable transfection reagent. A vector expressing a constitutively active Gα12 can be used as a positive control.[5]

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Serum Starvation: To reduce basal SRE activity, serum-starve the cells for 12-24 hours before stimulation.

-

Cell Stimulation: Treat the cells with various concentrations of this compound, a positive control (e.g., LPA), and a vehicle control. Incubate for an additional 6-8 hours.

-

Luciferase Assay:

-

Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate.

-

-

Data Acquisition: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the this compound concentration to determine the dose-response relationship and EC50 value.

Conclusion

The small molecule this compound represents a significant tool for the study of GPCR signaling. Its ability to activate the TSHR and subsequently engage three distinct G protein pathways—Gsα, Gq/11, and Gα12—underscores the complexity of GPCR-mediated signal transduction.[1] This pleiotropic activity provides a unique opportunity to investigate the mechanisms of biased agonism and the downstream consequences of activating non-canonical signaling cascades. The detailed protocols and data presented in this guide offer a framework for researchers to further explore the pharmacology of this compound and other similar multi-faceted signaling molecules. Such studies are crucial for advancing our understanding of cellular signaling and for the development of next-generation therapeutics with precisely tailored signaling profiles.

References

- 1. New Small Molecule Agonists to the Thyrotropin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Gα12 and Gα13 as Novel Switches for the Activity of Nrf2, a Key Antioxidative Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determinants at the N- and C-termini of Gα12 required for activation of Rho-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. mesoscale.com [mesoscale.com]

- 9. mesoscale.com [mesoscale.com]

- 10. youtube.com [youtube.com]

- 11. cosmobio.co.jp [cosmobio.co.jp]

- 12. bu.edu [bu.edu]

In-Depth Technical Guide to MS437 (CAS 541535-31-3): A Novel Small Molecule Thyrotropin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MS437, a potent and selective small molecule agonist of the Thyrotropin Receptor (TSHR). The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 541535-31-3, is chemically identified as N,N-diisopropyl-2-phenylquinoline-4-carboxamide.[1][2] Its structure is characterized by a central quinoline (B57606) ring substituted with a phenyl group at the 2-position and a diisopropylcarboxamide group at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 541535-31-3 | [1] |

| IUPAC Name | N,N-diisopropyl-2-phenylquinoline-4-carboxamide | [1] |

| Molecular Formula | C22H24N2O | [1] |

| Molecular Weight | 332.44 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [1] |

| InChI Key | LXECNSUVDZQPHW-UHFFFAOYSA-N | [1] |

| SMILES | O=C(N(C(C)C)C(C)C)C1=C2C(C=CC=C2)=NC(C3=CC=CC=C3)=C1 | [1][3] |

Biological Activity and Mechanism of Action

This compound is a potent agonist of the Thyrotropin Receptor (TSHR), a G-protein coupled receptor (GPCR) crucial for thyroid gland function.[4][5][6] It acts as an allosteric modulator, binding to the transmembrane domain of the TSHR rather than the extracellular domain where the endogenous ligand, thyrotropin (TSH), binds.[4] This allosteric binding induces a conformational change in the receptor, leading to its activation.

Upon activation, the TSHR couples to multiple G-protein signaling pathways. This compound has been shown to potently activate the Gsα, Gq/11, and Gα12 pathways, leading to downstream signaling cascades.[4][5] The activation of Gsα results in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger in thyroid cells.

The biological activity of this compound has been demonstrated in both in vitro and in vivo models. It stimulates TSHR with an EC50 of 13 x 10⁻⁸ M.[4][5] In vivo studies in mice have shown that administration of this compound leads to a significant increase in serum thyroxine (T4) levels, confirming its ability to stimulate thyroid hormone production and release.[4]

Table 2: Biological Activity of this compound

| Parameter | Value | Reference |

| Target | Thyrotropin Receptor (TSHR) | [4][5] |

| Activity | Agonist | [4][5] |

| EC50 (TSHR activation) | 13 x 10⁻⁸ M | [4][5] |

| Mechanism of Action | Allosteric modulator | [4] |

| Activated G-proteins | Gsα, Gq/11, Gα12 | [4][5] |

| In vivo effect | Increased serum thyroxine (T4) in mice | [4] |

Signaling Pathway Diagram:

Caption: Signaling pathway of this compound via TSHR activation.

Pharmacokinetic Properties

Pharmacokinetic studies in mice have provided initial insights into the in vivo disposition of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Reference |

| Serum Half-life (t½) | 3.10 hours | Intravenous (IV) | [7] |

Further pharmacokinetic parameters such as Cmax, AUC, and oral bioavailability are not yet publicly available.

Experimental Protocols

The following sections outline representative experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound. These are generalized procedures based on available literature for similar compounds and assays.

Synthesis of this compound

A plausible synthetic route for N,N-diisopropyl-2-phenylquinoline-4-carboxamide (this compound) can be adapted from known methods for the synthesis of 2-phenylquinoline-4-carboxamides.[8][9][10]

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Protocol:

-

Pfitzinger Reaction: Isatin is reacted with an equimolar amount of acetophenone in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol) under reflux to yield 2-phenylquinoline-4-carboxylic acid.

-

Carboxylic Acid Activation: The resulting carboxylic acid is converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. Alternatively, a peptide coupling agent like HATU can be used.

-

Amide Coupling: The activated carboxylic acid derivative is then reacted with an excess of diisopropylamine in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or DIPEA) in an aprotic solvent (e.g., dichloromethane (B109758) or DMF) to form the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro TSHR Activation Assays

4.2.1. Luciferase Reporter Gene Assay

This assay measures the activation of the Gsα pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[4]

Protocol:

-

Cell Culture: CHO-K1 cells stably co-transfected with the human TSHR and a CRE-luciferase reporter construct are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96- or 384-well plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).

-

Lysis and Luminescence Measurement: A luciferase assay reagent (e.g., Bright-Glo™) is added to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is normalized to the vehicle control, and the EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

4.2.2. Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This is a competitive immunoassay that directly measures intracellular cAMP levels.

Protocol:

-

Cell Culture and Treatment: TSHR-expressing cells are cultured and treated with this compound as described for the luciferase assay.

-

Cell Lysis and Reagent Addition: After a short incubation period (e.g., 30 minutes), the cells are lysed, and HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) are added.

-

Incubation: The reaction is incubated at room temperature to allow for the competition between cellular cAMP and cAMP-d2 for binding to the anti-cAMP-cryptate antibody.

-

Fluorescence Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the treated samples are interpolated from the standard curve, and the EC50 value for this compound is calculated.

In Vivo Evaluation of Thyroid Function in Mice

This protocol describes the assessment of the in vivo activity of this compound by measuring its effect on serum thyroxine levels.[4]

Protocol:

-

Animal Model: Male C57BL/6J mice are used.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO/saline) and administered to the mice via intraperitoneal (i.p.) injection at a specified dose. A control group receives the vehicle alone.

-

Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 24, 48, and 72 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Serum Separation and T4 Measurement: Serum is separated from the blood samples by centrifugation. The concentration of total thyroxine (T4) in the serum is measured using a commercially available ELISA or radioimmunoassay kit.

-

Data Analysis: The serum T4 levels in the this compound-treated group are compared to those in the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).

Pharmacokinetic Study in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice.[7]

Protocol:

-

Animal Model: Male Balb/c mice are used.

-

Compound Administration: A single dose of this compound, formulated in an appropriate vehicle, is administered to the mice via intravenous (i.v.) or intraperitoneal (i.p.) injection.

-

Serial Blood Sampling: Blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples and stored at -80°C until analysis.

-

LC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

This compound is a valuable research tool for studying the pharmacology of the Thyrotropin Receptor. Its potent and selective agonist activity, coupled with its in vivo efficacy, makes it a promising lead compound for the development of novel therapeutics for thyroid-related disorders. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar small molecule TSHR modulators.

References

- 1. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 2. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Frontiers | The “TSH Receptor Glo Assay” – A High-Throughput Detection System for Thyroid Stimulation [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Potency and EC50 of MS437: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and EC50 value of MS437, a small molecule agonist of the Thyrotropin Receptor (TSHR). The information presented herein is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Data Presentation

The in vitro potency of this compound has been quantitatively assessed, with the key metric being its half-maximal effective concentration (EC50). This value represents the concentration of this compound required to elicit 50% of the maximum possible response in the experimental system employed.

| Compound | Target Receptor | In Vitro Potency (EC50) | Primary Signaling Pathway Activated |

| This compound | Thyrotropin Receptor (TSHR) | 1.3 x 10⁻⁷ M | Gsα |

Signaling Pathway and Mechanism of Action

This compound functions as an agonist at the Thyrotropin Receptor (TSHR), primarily activating the Gsα signaling cascade. Upon binding of this compound to the TSHR, the Gsα subunit of the associated G protein is activated. This, in turn, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CRE) on DNA, initiating the transcription of target genes. In the context of the experimental assays used to characterize this compound, this pathway ultimately drives the expression of a reporter gene, such as luciferase.

In addition to the primary Gsα pathway, this compound has also been observed to activate the Gq/11 and Gα12 pathways.

Experimental Protocols

The determination of the EC50 value for this compound was achieved through a cell-based reporter gene assay. The following is a detailed methodology representative of the techniques employed.

CRE-Luciferase Reporter Gene Assay in CHO-TSHR Cells

Objective: To determine the in vitro potency (EC50) of this compound by measuring the activation of the TSHR-mediated Gsα signaling pathway.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Thyrotropin Receptor (CHO-TSHR) and a cAMP Response Element (CRE) coupled to a luciferase reporter gene.

-

Compound: this compound.

-

Cell Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Assay Plate: White, opaque 96-well microplates suitable for luminescence readings.

-

Luciferase Assay Reagent: Commercially available luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer: Plate reader capable of measuring luminescence.

Procedure:

-

Cell Culture and Seeding:

-

CHO-TSHR-CRE-Luc cells are cultured in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.

-

Once the cells reach 80-90% confluency, they are harvested using trypsin-EDTA.

-

Cells are resuspended in fresh culture medium and cell density is determined.

-

Cells are seeded into a 96-well white, opaque microplate at a density of approximately 20,000 cells per well in 100 µL of culture medium.

-

The plate is incubated for 18-24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

A serial dilution of this compound is prepared in serum-free medium to achieve a range of final concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

The culture medium is removed from the wells, and 100 µL of the various concentrations of this compound are added to the respective wells. A vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) is also included.

-

The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

The 96-well plate and the luciferase assay reagent are equilibrated to room temperature.

-

100 µL of the luciferase assay reagent is added to each well.

-

The plate is incubated at room temperature for 5-10 minutes on a plate shaker to ensure complete cell lysis and stabilization of the luminescent signal.

-

Luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The relative luminescence units (RLU) for each well are recorded.

-

The data are normalized to the vehicle control.

-

A dose-response curve is generated by plotting the normalized RLU values against the logarithm of the this compound concentration.

-

The EC50 value is calculated by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).

-

A Technical Guide to the Pharmacokinetics and Serum Half-Life of MS437 in Mice

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of the small molecule MS437 in a murine model, with a specific focus on its serum half-life. The data and protocols presented herein are compiled from preclinical studies to aid researchers and professionals in the field of drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of this compound was evaluated in Balb/c mice. Following administration, blood samples were collected at various time points to determine the serum concentration of the compound. The key pharmacokinetic parameter, serum half-life, is summarized below.

| Compound | Animal Model | Serum Half-Life (T½) |

| This compound | Balb/c Mice | 3.10 hours [1] |

Experimental Protocols

A detailed methodology was employed to ascertain the pharmacokinetic profile of this compound in mice.

2.1. Animal Model

2.2. Dosing and Administration

-

Dosage: A single bolus injection of 20 mg/kg of body weight was administered.[1]

-

Formulation: The compound was prepared in a formulation containing DMSO, propylene (B89431) glycol of Cremphor EL, PEG400, and saline.[1]

-

Routes of Administration:

2.3. Sample Collection

-

Biological Matrix: Blood

-

Sampling Time Points: Blood samples were collected from three mice at the start and then at each of the following time points: 2, 4, 6, 12, and 24 hours post-administration for both intravenous and intraperitoneal routes.[1]

2.4. Analytical Method

-

Technique: Mass spectrometry with internal standards was used to analyze the collected samples and determine the concentration of this compound.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow of the pharmacokinetic study conducted on this compound.

Caption: Experimental workflow for determining the pharmacokinetics of this compound in mice.

References

MS437: A Technical Guide to its High Selectivity for the Thyrotropin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule agonist MS437, focusing on its selectivity for the human thyrotropin receptor (TSHR) over the homologous glycoprotein (B1211001) hormone receptors, the luteinizing hormone/human chorionic gonadotropin receptor (LH/hCGR) and the follicle-stimulating hormone receptor (FSHR). This compound has been identified as a potent, allosteric agonist of the TSHR, making its selectivity profile a critical aspect of its therapeutic potential.[1]

Core Focus: Receptor Selectivity and Mechanism of Action

This compound is a structurally unique small molecule that activates the TSHR by binding to the transmembrane domain (TMD), distinguishing its mechanism from the native ligand, TSH, which primarily interacts with the large extracellular domain.[1] This allosteric mode of action is a key feature of many small molecule modulators of glycoprotein hormone receptors.[1][2] The selectivity of this compound is paramount, as off-target activation of the highly similar LH/hCG and FSH receptors could lead to undesirable effects on the reproductive system.[3][4]

Quantitative Data Summary: Potency and Selectivity

This compound demonstrates potent and specific activation of the TSHR with no detectable cross-reactivity with the LH/hCG and FSH receptors at concentrations up to 10 µM.[1] The quantitative data for this compound's activity are summarized in the table below.

| Receptor | Metric | Value | Efficacy | Cell Line Used |

| TSHR | EC50 | 13 x 10-8 M (or 130 nM) | Partial Agonist, equivalent to TSH | CHO cells expressing TSHR |

| LH/hCGR | Activity | No detectable activity up to 10 µM | N/A | HEK 293 cells expressing LH/hCGR |

| FSHR | Activity | No detectable activity | N/A | Murine Sertoli cell line (TM4) |

Table 1: Summary of this compound activity at glycoprotein hormone receptors. Data sourced from Latif R, et al. (2015).[1][5]

Signaling Profile of this compound at the TSHR

Upon binding to the TSHR, this compound activates multiple G protein signaling pathways. Studies have shown that this compound robustly activates the classical Gsα pathway, which leads to the accumulation of cyclic AMP (cAMP).[1][6] Additionally, it potently stimulates Gαq and Gα12 pathways.[1][6] However, it does not appear to activate the Gβγ pathway.[1] This signaling profile is similar to that of the native hormone, TSH.[1] The activation of these pathways leads to the upregulation of thyroid-specific genes, including thyroglobulin (Tg), sodium-iodine symporter (NIS), and the TSHR gene itself.[1][6]

Experimental Protocols

The determination of this compound's potency and selectivity involves functional assays that measure the downstream signaling consequences of receptor activation. The primary method cited is the measurement of intracellular cAMP accumulation.

Protocol 1: Functional Selectivity Assessment via cAMP Accumulation Assay

This protocol outlines the general steps to assess the selectivity of a test compound like this compound.

1. Cell Culture and Plating:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR, Human Embryonic Kidney (HEK) 293 cells expressing the LH/hCGR, and murine Sertoli (TM4) cells endogenously expressing the FSHR are cultured under standard conditions.[1]

-

Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.[7][8]

2. Compound Treatment:

-

A serial dilution of this compound (e.g., from 10-11 M to 10-5 M) is prepared in an appropriate assay buffer.

-

The culture medium is removed, and cells are incubated with the different concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.[9]

-

Positive controls (e.g., bovine TSH for TSHR, hCG for LH/hCGR, FSH for FSHR) and a negative control (vehicle) are included.[1]

3. Measurement of Intracellular cAMP:

-

Following incubation, cells are lysed to release intracellular cAMP.[8]

-

The concentration of cAMP is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or a bioluminescence-based assay (e.g., Promega's cAMP-Glo™).[8][9][10]

-

These assays typically involve a competitive binding format where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[10][11]

4. Data Analysis:

-

The raw signal is converted to cAMP concentrations using a standard curve.[10]

-

Concentration-response curves are generated by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

The EC50 value, representing the concentration of this compound that elicits 50% of the maximal response, is calculated using a four-parameter logistic regression model.[10]

-